Ammonium perfluorononanoate (APFN) is the ammonium salt of perfluorononanoic acid (PFNA), a nine-carbon chain per- and polyfluoroalkyl substance (PFAS). Due to the high-energy carbon-fluorine bond, these compounds are incredibly stable and have seen widespread use in various industrial and consumer products, from fluoropolymer manufacturing to stain-resistant coatings.[1][2] However, this same stability results in extreme persistence in the environment, leading to bioaccumulation in wildlife and humans and raising significant concerns about their potential for toxicity.[3][4][5] In biological systems, APFN readily dissociates, releasing the perfluorononanoate anion (PFNA), which is the primary driver of its toxicological effects. This guide provides an in-depth technical overview of the current scientific understanding of APFN/PFNA toxicity, focusing on its toxicokinetics, key organ-specific effects, and the molecular mechanisms that underpin its hazardous properties. We will also detail established methodologies for its toxicological assessment, providing a framework for researchers in toxicology and drug development.
Ammonium perfluorononanoate is a white powder that can become airborne, posing a risk for inhalation exposure.[6] Once in the body, PFNA binds to serum proteins, which facilitates its distribution and contributes to its long biological half-life, estimated to be around 4.3 years in humans.[3] Unlike many other persistent organic pollutants, PFNA does not readily metabolize and is primarily excreted unchanged. Its toxicokinetics are characterized by accumulation in the liver, kidney, and fetal tissue, a critical consideration for its toxicological profile.[3] The persistence of PFNA magnifies its toxic potential, particularly in cases of chronic exposure.[3]
A substantial body of evidence from animal studies identifies the liver as a primary target for PFNA toxicity.[5][6][10] Exposure to PFNA has been consistently linked to hepatomegaly (increased liver weight), hepatocellular hypertrophy, and the accumulation of lipids, leading to steatosis.[11]
The hepatotoxic effects of PFNA are, in large part, mediated by the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.[3][11][12]
Studies have shown that PFNA is a potent activator of both human and murine PPARα.[12] This activation leads to the upregulation of genes involved in fatty acid oxidation. While this is a normal physiological response, the persistent activation by PFNA can disrupt lipid homeostasis, contributing to the observed hepatotoxicity. Interestingly, some studies suggest that while PPARα activation is a key mechanism, PFNA can also induce liver steatosis through PPARα-independent pathways.[11]
In addition to direct effects on hepatocytes, PFNA has been shown to affect Kupffer cells, the resident macrophages of the liver.[13] PFNA exposure can lead to the upregulation of inflammatory cytokines in Kupffer cells, suggesting that an inflammatory response contributes to the overall hepatotoxicity.[13]
The mechanisms underlying PFNA's developmental toxicity are complex and are thought to involve the activation of PPARα, which plays a role in placental function and fetal development.[12]
The immunotoxic effects of PFNA may be mediated through the activation of PPARs and the hypothalamic-pituitary-adrenal axis.[16]
While not officially classified as a human carcinogen by all agencies, toxicological studies in rodents have raised concerns about the carcinogenic potential of PFNA.[3][14] These studies have shown that PFNA can induce peroxisome proliferation and hepatocellular hypertrophy, and increase the incidence of liver tumors in rodents.[3] The structural similarity of PFNA to perfluorooctanoic acid (PFOA), a known carcinogen, further supports these concerns.[3] The International Agency for Research on Cancer (IARC) has classified the related compound PFOA as "carcinogenic to humans" (Group 1).[17]
A combination of in vivo and in vitro methods is employed to assess the toxicity of APFN/PFNA.
Standard rodent bioassays are crucial for evaluating the systemic toxicity of PFNA. A typical study design involves the administration of PFNA to rats or mice via oral gavage or in the diet for a specified duration (e.g., 28 or 90 days).
In vitro assays using cell cultures provide a valuable tool for mechanistic studies and for screening the toxicity of PFAS compounds, reducing the reliance on animal testing.[18]
The toxicity and persistence of PFNA have led to increasing regulatory scrutiny worldwide. Several jurisdictions have established or are in the process of developing drinking water guidelines and other regulations to limit human exposure.[4][19] The U.S. Environmental Protection Agency (EPA) has included PFNA in its toxicological reviews to establish reference doses for risk assessment.[20]
Future research should continue to focus on elucidating the complex molecular mechanisms of PFNA toxicity, particularly its effects on the immune and endocrine systems. The development and validation of new approach methodologies (NAMs), such as high-throughput in vitro screening and computational modeling, will be essential for efficiently assessing the risks of the vast number of PFAS compounds and for prioritizing them for further investigation.[21][22][23] A deeper understanding of the toxicokinetics of PFNA in humans is also needed to improve the accuracy of risk assessments and to develop effective strategies for mitigating the health risks associated with this persistent environmental contaminant.
-
Kinney, L. A., Chromey, N. C., & Kennedy, G. L., Jr (1989). Acute inhalation toxicity of ammonium perfluorononanoate. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 27(7), 465–468. [Link]
-
Wang, L., Wang, Y., Liang, Y., Li, J., Liu, Y., Zhang, J., Zhang, A., Fu, J., & Jiang, G. (2012). In vitro and in vivo studies of the toxic effects of perfluorononanoic acid on rat hepatocytes and Kupffer cells. Toxicology, 298(1-3), 29–37. [Link]
-
Simmons, J. (n.d.). PFNA (Perfluorononanoic Acid): Health Risks, Exposure Sources & Legal Response. Simmons Hanly Conroy. [Link]
-
Kennedy, G. L., Jr, Hall, G. T., Brittelli, M. R., Barnes, J. R., & Chen, H. C. (1986). Inhalation toxicity of ammonium perfluorooctanoate. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 24(12), 1325–1329. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 1-6, Minimal Risk Levels (MRLs) for PFNAa - Toxicological Profile for Perfluoroalkyls. NCBI Bookshelf. [Link]
-
PubChem. (n.d.). Ammonium perfluorononanoate. National Center for Biotechnology Information. [Link]
-
Perkins, R., Butenhoff, J., Kennedy, G., & Frame, S. (2004). 13-Week dietary toxicity study of ammonium perfluorooctanoate (APFO) in male rats. Drug and Chemical Toxicology, 27(4), 361-378. [Link]
-
Wang, L., Wang, Y., Liang, Y., Li, J., Liu, Y., Zhang, J., ... & Jiang, G. (2012). In vitro and in vivo studies of the toxic effects of perfluorononanoic acid on rat hepatocytes and Kupffer cells. Toxicology, 298(1-3), 29-37. [Link]
-
Illinois Environmental Protection Agency. (2021). Health Advisory - Perfluorononanoic Acid (PFNA). [Link]
-
Kabadi, P., Vant-Hull, B., & Fisher, J. (2022). The use of in vitro methods in assessing human health risks associated with short-chain perfluoroalkyl and polyfluoroalkyl substances (PFAS). Computational Toxicology, 24, 100247. [Link]
-
Vermont Department of Health. (n.d.). Perfluorononanoic acid (PFNA). [Link]
-
Ryan, K., Sprankle, C., Wallace, K., St-Amand, J., & Shafer, T. J. (2023). Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) in Vitro Toxicity Testing for Developmental Neurotoxicity. Chemical Research in Toxicology, 36(3), 402–419. [Link]
-
Ryan, K., Sprankle, C., Wallace, K., St-Amand, J., & Shafer, T. J. (2023). Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. Chemical Research in Toxicology, 36(3), 402-419. [Link]
-
Butenhoff, J., Kennedy, G., Frame, S., O'Connor, J. C., & York, R. G. (2004). The reproductive toxicology of ammonium perfluorooctanoate (APFO) in the rat. Toxicology, 196(1-2), 95–116. [Link]
-
Das, K. P., Grey, B. E., Zehr, R. D., Wood, C. R., Butenhoff, J. L., & Lau, C. (2015). Developmental Effects of Perfluorononanoic Acid in the Mouse Are Dependent on Peroxisome Proliferator-Activated Receptor-Alpha. Toxicological sciences : an official journal of the Society of Toxicology, 148(2), 470–482. [Link]
-
Leonard, R. C., Kreckmann, K. H., Sakr, C. J., & Van-Miller, A. (2008). Ammonium perfluorooctanoate production and occupational mortality. Occupational Medicine, 58(2), 99-105. [Link]
-
Butenhoff, J. L., Kennedy, G. L., Frame, S. R., O'Connor, J. C., & York, R. G. (2004). The reproductive toxicology of ammonium perfluorooctanoate (APFO) in the rat. Toxicology, 196(1-2), 95–116. [Link]
-
Hughes, M. F., et al. (2025). Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains. Archives of Toxicology. [Link]
-
National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for Perfluoroalkyls. NCBI Bookshelf. [Link]
-
PubChem. (n.d.). Ammonium perfluorooctanoate. National Center for Biotechnology Information. [Link]
-
Kudo, N., & Kawashima, Y. (2003). Toxicity and toxicokinetics of perfluorooctanoic acid in humans and animals. The Journal of toxicological sciences, 28(2), 49–57. [Link]
-
Kudo, N., & Kawashima, Y. (2003). Toxicity and toxicokinetics of perfluorooctanoic acid in humans and animals. The Journal of toxicological sciences, 28(2), 49-57. [Link]
-
Paul, K. B., Hedge, J. M., DeVito, M. J., & Crofton, K. M. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. Toxicology, 499, 153676. [Link]
-
AgencyIQ by POLITICO. (2024, May 15). EPA's toxicological review of PFNA gets mixed reviews from government, industry. [Link]
-
Ryan, K., Sprankle, C., Wallace, K., St-Amand, J., & Shafer, T. J. (2023). Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. Chemical research in toxicology, 36(3), 402–419. [Link]
-
Nakagawa, T., Ramdhan, D. H., Tanaka, N., Naito, H., Nishiyama, K., Maekawa, K., ... & Gonzalez, F. J. (2012). Modulation of ammonium perfluorooctanoate-induced hepatic damage by genetically different PPARα in mice. Archives of toxicology, 86(1), 63–74. [Link]
-
Nakagawa, T., Ramdhan, D. H., Tanaka, N., Naito, H., Nishiyama, K., Maekawa, K., ... & Gonzalez, F. J. (2012). Modulation of ammonium perfluorooctanoate-induced hepatic damage by genetically different PPARα in mice. Archives of toxicology, 86(1), 63–74. [Link]
-
U.S. Environmental Protection Agency. (2018). Toxicological Review of Perfluorohexanoic Acid (PFHxA) and Related Compounds Ammonium and Sodium Perfluorohexanoate (PFHxA-NH4 and PFHxA-Na). [Link]
-
Wikipedia. (n.d.). Perfluorooctanoic acid. [Link]
-
Chang, E. T., Adami, H. O., Boffetta, P., Cole, P., Starr, T. B., & Mandel, J. S. (2016). A critical review of perfluorooctanoate and perfluorooctanesulfonate exposure and immunological health conditions in humans. Critical reviews in toxicology, 46(4), 279–331. [Link]
-
Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Perfluoroalkyls. [Link]
-
Gordon, S. C. (2011). Toxicological evaluation of ammonium 4,8-dioxa-3H-perfluorononanoate, a new emulsifier to replace ammonium perfluorooctanoate in fluoropolymer manufacturing. Regulatory toxicology and pharmacology, 59(1), 64-80. [Link]
-
York, R. G., Kennedy, G. L., Jr, & Butenhoff, J. L. (2004). The embryo-fetal toxicity and teratogenic potential of ammonium perfluorooctanoate (APFO) in the rat. Drug and chemical toxicology, 27(4), 341–360. [Link]
-
Wikipedia. (n.d.). PFAS. [Link]
-
DeWitt, J. C., Shnyra, A., Badr, M. Z., Loveless, S. E., Hoban, D., Frame, S. R., ... & Luebke, R. W. (2008). Acute immunotoxic effects of perfluorononanoic acid (PFNA) in C57BL/6 mice. Journal of toxicology and environmental health. Part A, 71(23), 1549–1560. [Link]
-
Lau, C., Anitole, K., Hodes, C., Lai, D., Pfahles-Hutchens, A., & Seed, J. (2007). The developmental toxicity of perfluoroalkyl acids and their derivatives. Toxicology and applied pharmacology, 220(3), 221–230. [Link]
-
Griffith, F. D., & Long, J. E. (1980). Animal toxicity studies with ammonium perfluorooctanoate. American Industrial Hygiene Association journal, 41(8), 576–583. [Link]
-
Re-Sol, B. V., et al. (2020). Immunotoxicity of Four Per- and Polyfluoroalkyl Substances Following 28-Day Oral Repeat Dosing in Rats Assessed by the Anti-Sheep Red Blood Cell IgM Response. Toxics, 8(4), 98. [Link]
-
Rebholz, S. L., Jones, T., Lioi, M., & Abbott, B. D. (2017). Perfluoroalkyl acids-induced liver steatosis: Effects on genes controlling lipid homeostasis. Toxicology, 378, 33–44. [Link]
-
Das, K. P., Grey, B. E., Zehr, R. D., Wood, C. R., Butenhoff, J. L., & Lau, C. (2015). Developmental toxicity of perfluorononanoic acid in mice. Toxicological Sciences, 148(2), 470-482. [Link]
-
Qazi, M. R., Xia, Z., Boguin, A., & DePierre, J. W. (2009). Immunotoxic effects of perfluorononanoic acid on BALB/c mice. Toxicological sciences : an official journal of the Society of Toxicology, 109(2), 264–273. [Link]
-
PubChem. (n.d.). Perfluorononanoic acid. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. (2017). PFAS - Per- and Polyfluoroalkyl Substances. [Link]
-
Proambiente. (2022). Recent ECHA and POP Restrictions on the Use of Substances from the PFAS Family. [Link]
-
Iwai, H., & Hoberman, A. M. (2014). Oral (Gavage) Combined Developmental and Perinatal/Postnatal Reproduction Toxicity Study of Ammonium Salt of Perfluorinated Hexanoic Acid in Mice. International journal of toxicology, 33(3), 219–237. [Link]
-
Jellicoe, M., et al. (2024). Assessing the impact of perfluoroalkyl substances on liver health: a comprehensive study using multi-donor human liver spheroids. Particle and Fibre Toxicology, 21(1), 1. [Link]
-
Wang, Z., et al. (2023). A Global Overview of Per- and Polyfluoroalkyl Substance Regulatory Strategies and Their Environmental Impact. Toxics, 11(10), 835. [Link]
-
Interstate Technology & Regulatory Council. (n.d.). 8 Basis of Regulations – PFAS — Per - and Polyfluoroalkyl Substances. [Link]
-
American Cancer Society. (2024, May 31). PFOA, PFOS, and Related PFAS Chemicals. [Link]